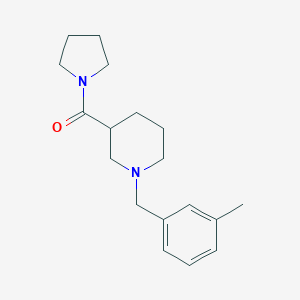
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine (CX-5461) is a small molecule drug that has been developed for the treatment of cancer. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is known to be upregulated in many cancer cells. We will also list future directions for research on this promising drug.
Mecanismo De Acción
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine selectively inhibits RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of Pol I transcription leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. This ultimately leads to cell death in cancer cells that are dependent on high levels of Pol I transcription.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 tumor suppressor pathway in cancer cells. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of tumors in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine is that it selectively targets cancer cells while sparing normal cells. This reduces the risk of toxicity to normal tissues. However, this compound has also been shown to induce DNA damage in normal cells, which could limit its therapeutic potential. Another limitation of this compound is that it has poor solubility, which could limit its effectiveness in vivo.
Direcciones Futuras
Future research on 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine could focus on optimizing its pharmacokinetic properties to improve its solubility and bioavailability. In addition, future research could focus on identifying biomarkers that could predict response to this compound. Finally, future research could explore the potential of this compound in combination with other drugs to enhance its efficacy.
Métodos De Síntesis
The synthesis of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine involves a multi-step process that begins with the reaction of 1-cyclohexylpiperazine with ethyl 4-chlorobutyrate to form 1-(1-cyclohexyl-4-piperidinyl)-4-ethyl-4-chlorobutane. This intermediate is then reacted with a lithium aluminum hydride reduction to form 1-(1-cyclohexyl-4-piperidinyl)-4-ethylbutane-1,4-diol. The final step involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form this compound.
Aplicaciones Científicas De Investigación
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to be effective in preclinical models of various types of cancer, including breast cancer, lymphoma, and leukemia. In addition, this compound has been shown to be effective against cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it could be used in combination with other drugs to enhance their efficacy.
Propiedades
Fórmula molecular |
C17H33N3 |
|---|---|
Peso molecular |
279.5 g/mol |
Nombre IUPAC |
1-(1-cyclohexylpiperidin-4-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C17H33N3/c1-2-18-12-14-20(15-13-18)17-8-10-19(11-9-17)16-6-4-3-5-7-16/h16-17H,2-15H2,1H3 |
Clave InChI |
RHVKNIAGKDAQOK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
SMILES canónico |
CCN1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)

![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)
![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)

![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
![1-{[1-(2-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247309.png)
![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)